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molecular formula C19H19ClN2O B8487084 4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol CAS No. 680611-05-6

4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol

Cat. No. B8487084
M. Wt: 326.8 g/mol
InChI Key: JFMIDTYLHCPZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07241791B2

Procedure details

Prepared according to Method C step B from 7-chloro-1-cyclohexyl-3-(4-methoxyphenyl)-1H-indazole (0.55 g, 1.61 mmol), boron tribromide (0.61 mL, 6.5 mmol) and 1.0 mL of cyclohexene to give the product (0.26 g) as an off-white solid.
Name
7-chloro-1-cyclohexyl-3-(4-methoxyphenyl)-1H-indazole
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[N:9]([CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)[N:8]=[C:7]2[C:17]1[CH:22]=[CH:21][C:20]([O:23]C)=[CH:19][CH:18]=1.B(Br)(Br)Br.C1CCCCC=1>>[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[N:9]([CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)[N:8]=[C:7]2[C:17]1[CH:18]=[CH:19][C:20]([OH:23])=[CH:21][CH:22]=1

Inputs

Step One
Name
7-chloro-1-cyclohexyl-3-(4-methoxyphenyl)-1H-indazole
Quantity
0.55 g
Type
reactant
Smiles
ClC=1C=CC=C2C(=NN(C12)C1CCCCC1)C1=CC=C(C=C1)OC
Step Two
Name
Quantity
0.61 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C1=CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=C2C(=NN(C12)C1CCCCC1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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